molecular formula C14H9Cl2NO B571816 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile CAS No. 1355248-21-3

2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile

Cat. No.: B571816
CAS No.: 1355248-21-3
M. Wt: 278.132
InChI Key: AZFXYDIFIMKSMW-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H9Cl2NO It is a derivative of benzonitrile, featuring two chlorine atoms and a methoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chloro-2-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group, forming the benzonitrile structure.

    Chlorination: Finally, the compound is chlorinated to introduce the second chlorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted derivatives with different functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, disrupting their normal function. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(4-methoxyphenyl)benzonitrile: Similar structure but lacks one chlorine atom.

    4-Chloro-2-methoxybenzonitrile: Similar structure but lacks the biphenyl component.

    2-Chloro-4-methoxybenzaldehyde: Similar structure but contains an aldehyde group instead of a nitrile group.

Properties

IUPAC Name

2-chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c1-18-14-7-11(15)4-5-12(14)9-2-3-10(8-17)13(16)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFXYDIFIMKSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742819
Record name 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-21-3
Record name [1,1′-Biphenyl]-4-carbonitrile, 3,4′-dichloro-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4'-Dichloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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